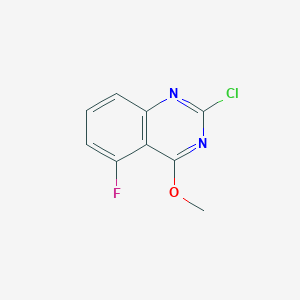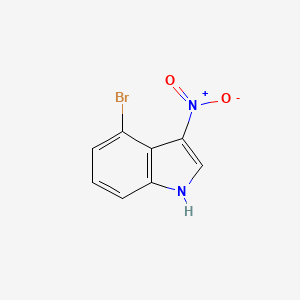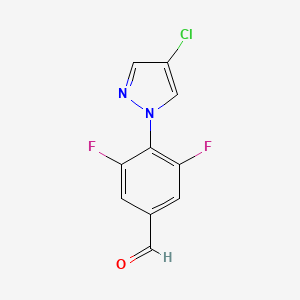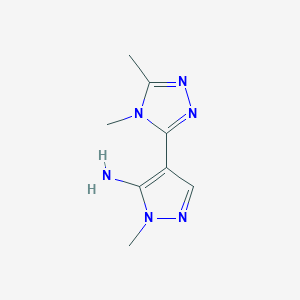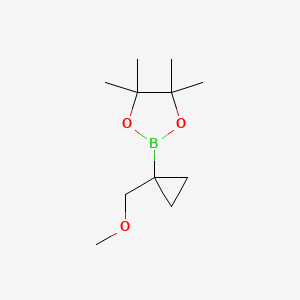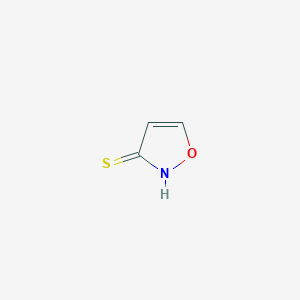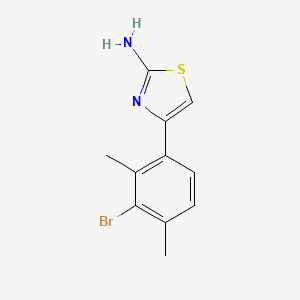![molecular formula C16H22Cl2F3NO4 B13559389 O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine; trifluoroacetic acid is a chemical compound with the molecular formula C14H21Cl2NO2 CF3CO2H and a molecular weight of 420.26 g/mole . This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine typically involves the reaction of 3,5-bis(chloromethyl)phenol with 6-bromohexanol under basic conditions to form the intermediate 6-[3,5-bis(chloromethyl)phenoxy]hexanol. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and chloromethyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3,5-bis(chloromethyl)phenol
- 6-bromohexanol
- Hydroxylamine derivatives
Uniqueness
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine is unique due to its combination of hydroxylamine and chloromethyl functional groups, which provide distinct reactivity and versatility in chemical and biological applications .
Propriétés
Formule moléculaire |
C16H22Cl2F3NO4 |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
O-[6-[3,5-bis(chloromethyl)phenoxy]hexyl]hydroxylamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21Cl2NO2.C2HF3O2/c15-10-12-7-13(11-16)9-14(8-12)18-5-3-1-2-4-6-19-17;3-2(4,5)1(6)7/h7-9H,1-6,10-11,17H2;(H,6,7) |
Clé InChI |
LNCAWKOFWZCVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CCl)OCCCCCCON)CCl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


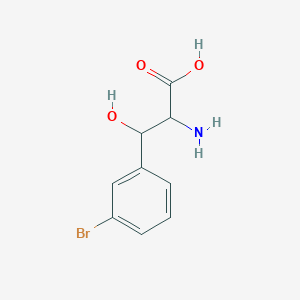
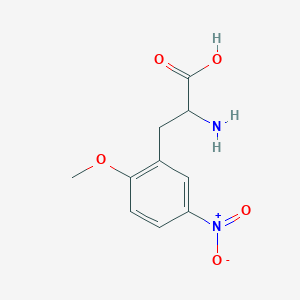
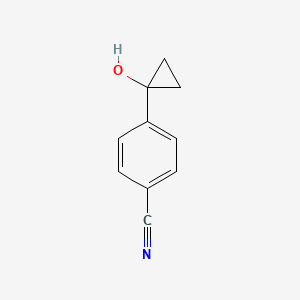
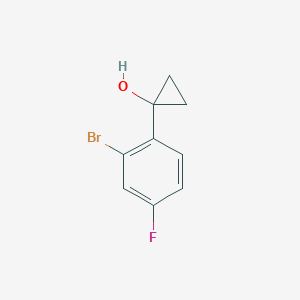
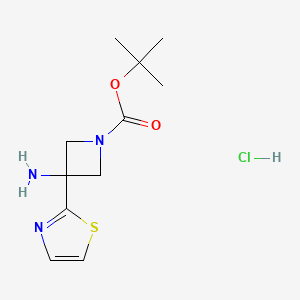
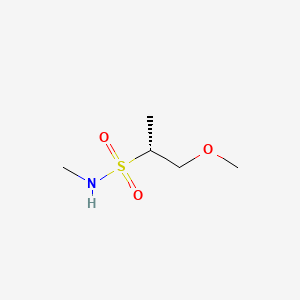
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
